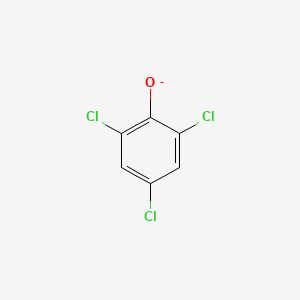

2,4,6-Trichlorophenolate

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,4,6-trichlorophenolate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINPIYWFGCPVIE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)[O-])Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3O- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Environmental Occurrence and Distribution of 2,4,6 Trichlorophenolate

Sources and Pathways of Environmental Introduction

The introduction of 2,4,6-trichlorophenolate into the environment stems from both direct and indirect sources. Historically, 2,4,6-TCP was utilized as a pesticide, including as a fungicide, herbicide, and insecticide, as well as a wood preservative, anti-mildew agent, and glue preservative. wikipedia.orgtpsgc-pwgsc.gc.ca Although many of these applications have been discontinued (B1498344) in places like the United States, it is still used in the synthesis of some fungicides. nih.goviarc.fr

Industrial activities are a significant source of this compound. It can be found in the wastewater of industries such as paint, pharmaceutical, pesticide, wood, pulp, and paper manufacturing. jksus.orgresearchgate.net The chemical industry is a primary source of reported releases. env.go.jp Furthermore, 2,4,6-TCP is an intermediate in the production of other chemicals like pentachlorophenol (B1679276) and 2,3,4,6-tetrachlorophenol. tpsgc-pwgsc.gc.caiarc.fr

Indirectly, this compound can form through various environmental transformations. The degradation of the insecticide lindane can produce 2,4,6-TCP as a metabolite. lindane.orgnih.gov It can also be formed during the chlorination of water that contains phenol (B47542) or certain aromatic acids, a process that occurs in drinking water disinfection and in the bleaching processes of pulp and paper mills. nih.goviarc.fr The incineration of municipal and hazardous waste containing chlorinated compounds is another potential source of atmospheric release. iarc.fr

Environmental releases have been documented, with the U.S. Environmental Protection Agency's Toxics Release Inventory reporting significant releases to underground injection wells in the past. nih.gov

Spatial and Temporal Distribution Patterns in Environmental Compartments

Once released, this compound partitions between different environmental compartments, including water, soil, and air, driven by its physicochemical properties. It has a moderate solubility in water and can adsorb to organic matter. tpsgc-pwgsc.gc.ca

Aquatic Systems (Surface Water, Groundwater)

This compound is a known pollutant of aquatic environments. wikipedia.org It has been detected in various water bodies, including surface water and groundwater. In Canada, concentrations in surface water have been measured at up to 30 parts per billion (ppb), and in the United States, it has been found in groundwater at concentrations up to 91.3 ppb. nih.govenvipath.org A study in China detected 2,4,6-TCP in 54.4% of samples from major watersheds, with a median concentration of 2.0 nanograms per liter (ng/L) and a maximum reaching 28,650 ng/L in northern China. iarc.fr It has also been detected in drinking water in the USA, Finland, and Canada at concentrations ranging from 0.014 to 0.7 ppb. envipath.org

The presence of 2,4,6-TCP in aquatic systems can be attributed to industrial effluents, landfill leachate, and runoff from contaminated sites. nih.gov Once in the water, it can be diluted and slowly volatilize. tpsgc-pwgsc.gc.ca It can also be found in the taste and odor compound 2,4,6-trichloroanisole (B165457) (2,4,6-TCA), which is formed through the microbial O-methylation of 2,4,6-TCP in water distribution systems. mdpi.com

Terrestrial Systems (Soil, Sediment)

In terrestrial environments, this compound can be introduced through the application of pesticides, disposal of industrial waste, and atmospheric deposition. It exhibits moderate adsorption to organic matter in soil and sediment. tpsgc-pwgsc.gc.ca When present in soil, it dissolves at a moderate rate and can then leach into groundwater or be carried into waterways. tpsgc-pwgsc.gc.ca The half-life of 2,4,6-TCP in soil is estimated to be between 5 and 20 days due to biodegradation. nih.gov

Concentrations in sediment of Canadian streams have been found at up to 10 mg/kg. nih.gov Studies on natural soils have shown that the degradation of 2,4,6-TCP can vary depending on the soil type, with faster degradation observed in organic pine forest soil and agricultural mineral soil compared to peat. researchgate.net

Atmospheric Presence and Transport

2,4,6-Trichlorophenol (B30397) has a low volatility, meaning it does not readily evaporate into the air. tpsgc-pwgsc.gc.ca However, atmospheric presence can occur through releases from industrial processes and waste incineration. iarc.fr In the United States, the median atmospheric concentration has been measured at 0.3 µg/m³. nih.gov In Finland, it was detected in snow at a concentration of 0.509 ppb. nih.gov

Once in the atmosphere, 2,4,6-TCP can be transported and subsequently deposited onto soil and water surfaces. While the gaseous plume is generally expected to be small, the dissolved plume in water can be relatively large. tpsgc-pwgsc.gc.ca

Transformation and Degradation Pathways of 2,4,6 Trichlorophenolate

Biological Degradation Mechanisms

Microorganisms have evolved diverse metabolic pathways to break down and utilize chlorinated phenols like 2,4,6-TCP as a source of carbon and energy.

The biodegradation of 2,4,6-TCP by microbial communities is a key process in its removal from contaminated environments. This process can occur under both aerobic and anaerobic conditions, with aerobic degradation being particularly well-studied.

In the presence of oxygen, various bacteria can degrade 2,4,6-TCP through specific enzymatic pathways.

Aerobic Degradation Processes

Chlorocatechol Pathway Investigations

The aerobic biodegradation of 2,4,6-TCP often proceeds through a chlorocatechol pathway. nih.govresearchgate.net In this pathway, 2,4,6-TCP is hydroxylated to form a chlorinated hydroquinone, which is then further metabolized. Studies using Fourier Transform Infrared (FTIR), Gas Chromatography (GC), and Gas Chromatography-Mass Spectrometry (GC/MS) have confirmed that the biodegradation of 2,4,6-TCP can occur via the chlorocatechol pathway, with the potential for ortho-position cleavage of the aromatic ring. nih.gov The initial step in the bacterial degradation of 2,4,6-TCP involves the conversion to 6-chlorohydroxyquinol, passing through the intermediate 2,6-dichlorohydroquinone (B128265). d-nb.inforesearchgate.net Subsequently, 6-chlorohydroxyquinol is cleaved to form 2-chloromaleylacetate (B1243639), which is then converted to maleylacetate (B1240894) through the removal of the chlorine group. researchgate.net

Enzymatic Biotransformations (e.g., TCP hydroxylase)

Several key enzymes are involved in the aerobic degradation of 2,4,6-TCP. A crucial initial step is catalyzed by a 2,4,6-trichlorophenol (B30397) monooxygenase, often referred to as TCP hydroxylase. frontiersin.org This enzyme, which utilizes reduced flavin adenine (B156593) dinucleotide (FADH2), converts 2,4,6-TCP to 6-chlorohydroxyquinol. d-nb.infoasm.org

In the well-studied bacterium Cupriavidus necator JMP134, the degradation pathway involves a series of enzymatic reactions. The gene cluster tcpABC is responsible for the conversion of 2,4,6-TCP to 2-chloromaleylacetate. asm.org Specifically, the tcpA gene encodes the FADH2-utilizing monooxygenase that hydroxylates 2,4,6-TCP to 6-chlorohydroxyquinol (6-CHQ). asm.orgnih.gov The tcpC gene encodes a 6-CHQ 1,2-dioxygenase, which then oxidizes 6-CHQ to 2-chloromaleylacetate. asm.org The role of tcpB is less clear, but it shows some homology to flavin reductases. asm.org Another key enzyme is maleylacetate reductase, encoded by the tcpD gene, which is involved in the further breakdown of 2-chloromaleylacetate. nih.govresearchgate.netnih.gov

The expression of these degradation genes in Cupriavidus necator JMP134 is inducible by 2,4,6-TCP and can be repressed by the presence of other organic acids like glutamate. asm.org

| Enzyme | Gene | Function in 2,4,6-TCP Degradation | Organism Studied |

| 2,4,6-Trichlorophenol monooxygenase | tcpA | Converts 2,4,6-TCP to 6-chlorohydroxyquinol | Cupriavidus necator JMP134 |

| 6-Chlorohydroxyquinol 1,2-dioxygenase | tcpC | Oxidizes 6-chlorohydroxyquinol to 2-chloromaleylacetate | Cupriavidus necator JMP134 |

| Maleylacetate reductase | tcpD | Further metabolism of 2-chloromaleylacetate | Cupriavidus necator JMP134 |

Role of Co-substrates in Microbial Degradation

The presence of additional carbon sources, or co-substrates, can significantly influence the microbial degradation of 2,4,6-TCP. mdpi.com The use of co-substrates can enhance the growth of microorganisms capable of degrading 2,4,6-TCP and can increase the efficiency of its removal. mdpi.comnih.gov

Studies have shown that easily degradable carbon sources can lead to higher removal concentrations of 2,4,6-TCP compared to more complex sources. mdpi.com For instance, activated sludge supplemented with methanol, sodium acetate (B1210297), and sodium propionate (B1217596) achieved higher degradation concentrations than when no additional carbon source was provided. mdpi.com However, the concentration of the co-substrate is a critical factor. Excessive amounts of a co-substrate can inhibit the degradation of 2,4,6-TCP. mdpi.comnih.gov For example, high concentrations of sludge fermentation broth or propionic acid have been shown to inhibit the degradation process. mdpi.comresearchgate.net

The addition of co-substrates can also alter the composition of the microbial community. For example, adding acetate and glucose as co-substrates led to the dominance of Proteobacteria and Firmicutes, respectively. nih.gov

| Co-substrate | Effect on 2,4,6-TCP Degradation | Reference |

| Sludge Fermentation Broth | Promotes degradation at optimal concentrations; inhibitory at high concentrations. | mdpi.com |

| Phenol (B47542) | Increased removal rates when used as a co-metabolic substrate with Pseudomonas spp. | mdpi.com |

| Glucose | Higher specific degradation rate and efficiency compared to acetate in aerobic granules. | nih.gov |

| Acetate | Effective co-substrate, but glucose showed higher efficiency in some studies. | nih.gov |

| Methanol | Achieved high degradation concentrations of 2,4,6-TCP. | mdpi.com |

| Sodium Propionate | Achieved high degradation concentrations of 2,4,6-TCP. | mdpi.com |

Functional Metabolic Gene Abundance in Microbial Communities

The abundance of specific functional genes within a microbial community is a key indicator of its potential to degrade 2,4,6-TCP. mdpi.com Metagenomic analysis allows for the quantification of these genes, providing insights into the metabolic capabilities of the microbial population. mdpi.com

Several key genes have been identified as being involved in the aerobic metabolism of 2,4,6-TCP. These include PcpA, pcaF, pcaI, Mal-r, chqB, and fadA. mdpi.comresearchgate.net The abundance of these genes can be influenced by the type of carbon source available to the microbial community. For instance, using sludge fermentation broth as a co-substrate has been shown to promote the enrichment of these chlorophenol degradation genes. mdpi.comresearchgate.net

In one study, the abundance of these six functional genes was significantly higher in sludge samples using fermentation broth as a carbon source compared to domestic wastewater, which correlated with a higher degradation concentration of 2,4,6-TCP. mdpi.com The abundance of microbial communities containing the chqB gene, in particular, has been positively correlated with the degradation rate of 2,4,6-TCP. mdpi.com

| Gene | Function/Associated Pathway | Abundance (Example Study) |

| PcpA | Chlorophenol degradation | 1152 hits |

| pcaF | 2,4,6-Trichlorophenol metabolic pathway | 112 hits |

| pcaI | 2,4,6-Trichlorophenol metabolic pathway | 10144 hits |

| Mal-r | 2,4,6-Trichlorophenol metabolic pathway | 12552 hits |

| chqB | Chlorophenol degradation | 8022 hits |

| fadA | 2,4,6-Trichlorophenol metabolic pathway | 20122 hits |

The abundance data is from a specific study using sludge fermentation broth as a co-metabolic carbon source and is presented for illustrative purposes. mdpi.com

The presence and abundance of these functional genes are crucial for the efficient breakdown of 2,4,6-TCP in various environments. The tcp gene cluster, found in bacteria like Cupriavidus necator, is particularly important for efficient degradation. nih.govresearchgate.netnih.gov Strains possessing a complete set of tcp-like genes generally exhibit more efficient degradation of 2,4,6-TCP. researchgate.netnih.gov

2 : Anaerobic Degradation Processes

The biotransformation of 2,4,6-trichlorophenolate (2,4,6-TCP) under anaerobic conditions is a critical process for the detoxification of this priority pollutant in contaminated environments. The primary mechanism involves the removal of chlorine atoms from the aromatic ring, a process known as reductive dechlorination.

1 Reductive Dechlorination Pathways

Under anaerobic conditions, the microbial degradation of 2,4,6-trichlorophenol proceeds through sequential reductive dechlorination. In this process, the chlorophenol serves as an electron acceptor, and a chlorine atom is removed and replaced with a hydrogen atom. clu-in.org Studies using acclimated activated sludge with sodium lactate (B86563) as the electron donor have demonstrated the complete conversion of 2,4,6-TCP within 9 to 24 hours. nih.gov The primary degradation pathway involves the rapid conversion of 2,4,6-TCP to intermediates such as 2,4-dichlorophenol (B122985) (2,4-DCP), which is typically found in low concentrations. nih.gov The main products of this anaerobic process are 4-chlorophenol (B41353) (4-CP) and ultimately phenol. nih.gov

The cooperation between different microbial groups, such as organohalide-respiring bacteria (e.g., Syntrophorhabdus), and methanogens is often responsible for the complete degradation of 2,4,6-TCP. cjae.net While the initial dechlorination steps from 2,4,6-TCP are relatively rapid, the subsequent conversion of 4-chlorophenol to phenol can be a rate-limiting step. nih.gov In some systems, complete dechlorination to phenol has been achieved, which can then be further mineralized by other microbial communities. nih.gov For instance, a facultative anaerobic bacterium, Pseudomonas sp. CP-1, has been shown to reductively dechlorinate 2,4,6-TCP to 4-CP with a removal rate constant of 0.46 d⁻¹. nih.gov

Table 1: Anaerobic Reductive Dechlorination Pathway of this compound

| Step | Precursor | Product | Intermediate(s) |

| 1 | 2,4,6-Trichlorophenol | 4-Chlorophenol | 2,4-Dichlorophenol |

| 2 | 4-Chlorophenol | Phenol | - |

2 Enzymatic Catalysis of Reductive Dechlorination

The biological process of reductive dechlorination is catalyzed by specific enzymes known as reductive dehalogenases (RDases). nih.gov These enzymes are key components of a metabolic process called organohalide respiration, where organohalides are used as terminal electron acceptors for energy conservation. nih.gov

In Pseudomonas sp. CP-1, a specific RDase, designated CprA-2, has been identified as the catalyst for the reductive dechlorination of 2,4,6-TCP. nih.gov This enzyme facilitates ortho-dechlorination, which is the removal of chlorine atoms at positions adjacent to the hydroxyl group (C-2 and C-6). nih.gov The proposed electron transport chain for this process involves Complex I, Complex II, ubiquinone, a flavoprotein (Complex Fix), and the terminal reductive dehalogenase. nih.gov The process can be accelerated by electron mediators, such as Fe(III) and anthraquinone-2,6-disulfonate (AQDS), which facilitate extracellular electron transfer to the bacteria. nih.gov

3 Specific Microbial Strains and Consortia in this compound Degradation

Several microbial species have been identified and characterized for their ability to degrade this compound. These organisms employ diverse enzymatic strategies, and their degradation capabilities can occur under different environmental conditions.

1 Phanerochaete chrysosporium

Phanerochaete chrysosporium, a white-rot fungus, mineralizes 2,4,6-TCP under secondary metabolic conditions. nih.govnih.gov Its degradation pathway is a multi-step process that uniquely combines initial oxidative reactions with subsequent reductive dechlorination, a process that was first reported for a eukaryote through the study of this organism. nih.gov

The pathway is initiated by extracellular heme peroxidases, specifically lignin (B12514952) peroxidase (LiP) and manganese peroxidase (MnP). nih.govnih.govresearchgate.net These enzymes catalyze an oxidative dechlorination at the C-4 position to produce 2,6-dichloro-1,4-benzoquinone. nih.govresearchgate.net This quinone is then taken into the cell and reduced to 2,6-dichlorohydroquinone. nih.gov This intermediate undergoes reductive dechlorination to yield 2-chlorohydroquinone. nih.gov From this point, the pathway can proceed via two parallel routes, both culminating in the formation of 1,2,4-trihydroxybenzene, which is then subject to ring cleavage and further degradation. nih.gov

Table 2: Degradation Pathway of 2,4,6-TCP by Phanerochaete chrysosporium

| Step | Metabolite | Key Enzyme(s) | Process |

| 1 | 2,4,6-Trichlorophenol | Lignin Peroxidase (LiP), Manganese Peroxidase (MnP) | Oxidative Dechlorination |

| 2 | 2,6-Dichloro-1,4-benzoquinone | Quinone Reductase | Reduction |

| 3 | 2,6-Dichlorohydroquinone | Reductive Dechlorinase | Reductive Dechlorination |

| 4 | 2-Chlorohydroquinone | Reductive Dechlorinase / Hydroxylase | Reductive Dechlorination / Hydroxylation |

| 5 | 1,2,4-Trihydroxybenzene | Ring-cleavage Dioxygenase | Aromatic Ring Cleavage |

2 Cupriavidus necator JMP134

Cupriavidus necator JMP134 (formerly Ralstonia eutropha JMP134) is an aerobic bacterium capable of utilizing 2,4,6-TCP as its sole carbon source. scilit.comnih.gov It is important to distinguish this aerobic degradation from the anaerobic pathways described earlier. The genetic basis for this capability lies in the tcp gene cluster, which forms a catabolic operon (tcpRXABCYD). scilit.comnih.govnih.gov

The degradation is initiated by a two-component flavin-dependent monooxygenase system. core.ac.ukwsu.edu The flavin reductase, TcpX, provides reduced flavin adenine dinucleotide (FADH₂) to the monooxygenase, TcpA. core.ac.ukwsu.edu TcpA then converts 2,4,6-TCP to 2,6-dichloro-p-hydroquinone. core.ac.uk Subsequent enzymes in the pathway, including a quinone reductase (TcpB) and a ring-cleaving dioxygenase (TcpC), further process the intermediates. scilit.comcore.ac.ukwsu.edu The expression of the tcp operon is controlled by the transcriptional regulator TcpR, which is specifically activated by 2,4,6-TCP. scilit.comnih.gov

Reductive Dechlorination Pathways

3 Sphingobium chlorophenolicum L-1

Sphingobium chlorophenolicum L-1 is a gram-negative bacterium known for its ability to mineralize the highly toxic pesticide pentachlorophenol (B1679276) (PCP). wikipedia.orgnih.gov This bacterium also effectively degrades other polychlorinated phenols, including 2,4,6-TCP. mdpi.com The degradation of these compounds is regulated by a LysR-type transcription factor called PcpR, which is activated by various polychlorophenols, including 2,4,6-TCP. mdpi.com

The degradation pathway in S. chlorophenolicum for PCP involves a series of enzymes including a monooxygenase (PcpB) that hydroxylates the phenol, a reductive dechlorinase (PcpC) that removes chlorine atoms, and a ring cleavage dioxygenase (PcpA). researchgate.net It is understood that S. chlorophenolicum utilizes this pathway to degrade a range of polychlorophenols, provided the chlorine atoms are present at the 2- and 6-positions of the phenol ring. mdpi.com Unlike TcpR in C. necator, which is highly specific to 2,4,6-TCP, PcpR in S. chlorophenolicum responds to a broader range of chlorinated phenols, highlighting a difference in their regulatory systems. mdpi.com

Dehalobacter species Strain TCP1

A novel anaerobic bacterium, Dehalobacter species strain TCP1, has been identified for its ability to dechlorinate 2,4,6-trichlorophenol (2,4,6-TCP). nih.gov Isolated from a digester sludge sample, this strain utilizes H₂ as the sole electron donor and acetate as its carbon source to reductively dechlorinate 2,4,6-TCP to 4-monochlorophenol (4-MCP). nih.gov This process involves the removal of ortho-chlorine from the 2,4,6-TCP molecule, a reaction catalyzed by a putative chlorophenol reductive dehalogenase gene identified as debcprA. nih.gov

Strain TCP1 is distinct from other Dehalobacter species in its capability to dechlorinate tetrachloroethene or trichloroethene (TCE) to both cis- and trans-dichloroethenes. nih.gov The growth yields of strain TCP1 on TCE and 2,4,6-TCP were determined to be 4.14 × 10¹³ and 5.77 × 10¹³ cells per mole of chloride ion released, respectively. nih.gov The discovery of this strain offers a promising candidate for the bioremediation of sites contaminated with 2,4,6-TCP and enhances the understanding of the metabolic capabilities within the Dehalobacter genus. nih.gov

Mycolicibacterium sp. CB14 for O-methylation

Fungal Metabolism and Pathways

Fungi, particularly white-rot fungi, play a role in the degradation of 2,4,6-trichlorophenol. Laccase, an enzyme produced by the white-rot fungus Coriolus versicolor (also known as Trametes versicolor), has been shown to oxidize 2,4,6-TCP. nih.gov The primary products of this oxidation are 3,5-dichlorocatechol, 2,6-dichloro-1,4-benzoquinone, and 2,6-dichloro-1,4-hydroquinone. nih.gov In addition to these primary products, oligo- and polymeric compounds are also formed. nih.gov Immobilizing the laccase enzyme can increase its resistance to unfavorable conditions such as alkaline pH and high temperatures, allowing for the oxidation of 2,4,6-TCP at 50°C and a pH of 7.0. nih.gov

Abiotic Degradation Processes

Photocatalytic Degradation

Semiconductor Photocatalysis (e.g., TiO₂, MgO-MgFe₂O₄, AgFeO₂ nanohybrids)

Semiconductor photocatalysis is a prominent abiotic method for degrading this compound. Various semiconductors have been investigated for this purpose.

Titanium Dioxide (TiO₂): TiO₂, particularly the anatase grade, is a widely used photocatalyst for the degradation of 2,4,6-trichlorophenol. nih.govresearchgate.net Under UV irradiation, TiO₂ can achieve complete removal of TCP. researchgate.net However, its efficiency can be lower compared to other novel catalysts. For instance, one study reported only 18% degradation of 2,4,6-TCP with TiO₂-P25, while a new catalyst achieved 93% degradation under the same conditions. mdpi.com The degradation rate is influenced by factors like pH, with alkaline conditions generally favoring higher degradation rates. researchgate.net

Magnesium Oxide-Magnesium Ferrite (MgO-MgFe₂O₄): A composite material of MgO–MgFe₂O₄ derived from layered double hydroxides has demonstrated high photocatalytic activity for the degradation of 2,4,6-trichlorophenol. mdpi.commdpi.com This catalyst achieved up to 93% degradation and 82% mineralization of 2,4,6-TCP, significantly outperforming TiO₂-P25 which only reached 18% degradation. mdpi.com The degradation pathway is proposed to involve superoxide (B77818) and hollow radicals. mdpi.com The generation of superoxide radicals is crucial for the complete photodegradation of the 2,4,6-trichlorophenol molecule. mdpi.com

Silver Ferrite (AgFeO₂) Nanohybrids: AgFeO₂ nanohybrids, particularly when combined with polypyrrole (Ppy), have shown high efficiency in the photocatalytic degradation of 2,4,6-trichlorophenol under visible light. rsc.orgresearchgate.netrsc.org These nanohybrids can completely degrade the pollutant in a short period, with one study reporting complete degradation within 40 minutes. rsc.orgresearchgate.net The degradation kinetics follow a pseudo-first-order model. rsc.orgresearchgate.net Analysis of the degradation products revealed the formation of diols. rsc.orgresearchgate.net The photocatalytic activity is dependent on the loading of Ppy in the AgFeO₂ nanohybrid, with 80%-Ppy/AgFeO₂ showing the highest efficiency. rsc.org The degradation process is believed to involve holes and superoxide radicals as the dominant oxidative species. mdpi.com

Table 1: Comparison of Photocatalytic Degradation Efficiency

| Catalyst | Degradation Efficiency | Time | Conditions |

|---|---|---|---|

| TiO₂-P25 | 18% | 90 min | UV irradiation |

| MgO-MgFe₂O₄ | 93% | 90 min | UV irradiation |

| 80%-Ppy/AgFeO₂ | 99.6% | 120 min | Visible light |

This table provides a summary of the degradation efficiencies of different photocatalysts for this compound as reported in the search results.

Sonophotocatalytic Conditions

The combination of ultrasound (sonolysis) and photocatalysis, known as sonophotocatalysis, can enhance the degradation of this compound. nih.govrsc.org Studies have shown that using an ultrasonic probe in conjunction with a UV lamp and a TiO₂ catalyst can effectively degrade aqueous solutions of 2,4,6-trichlorophenol. nih.gov The rate of degradation is influenced by the intensity of sonication and the temperature of the reaction. nih.gov Similarly, polypyrrole/AgFeO₂ nanohybrids have been investigated under sonophotocatalytic conditions with visible light irradiation, demonstrating complete degradation of 2,4,6-TCP within 40 minutes. rsc.orgresearchgate.netrsc.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4,6-Trichlorophenol |

| 4-Monochlorophenol |

| Acetate |

| Silver Ferrite |

| 2,6-Dichloro-1,4-benzoquinone |

| 2,6-Dichloro-1,4-hydroquinone |

| 3,5-Dichlorocatechol |

| Diols |

| Hydrogen |

| Magnesium Ferrite |

| Magnesium Oxide |

| Polypyrrole |

| Tetrachloroethene |

| Titanium Dioxide |

| Trichloroethene |

| cis-Dichloroethene |

Influence of Environmental Parameters on Photocatalysis (e.g., pH, oxygen availability)

Photochemical Degradation

Photochemical degradation, or photolysis, refers to the degradation of a compound by direct absorption of light. 2,4,6-Trichlorophenol and its phenolate (B1203915) form contain chromophores that can absorb light at wavelengths greater than 290 nm, making them susceptible to photodegradation under sunlight. nih.gov The process involves the excitation of the molecule to a higher energy state, which can lead to the cleavage of chemical bonds, particularly the carbon-chlorine bond, initiating the degradation process.

The degradation pathway can proceed through reductive dechlorination. Studies have identified intermediates such as 2,4-dichlorophenol (2,4-DCP), 4-chlorophenol (4-CP), and phenol, indicating a stepwise removal of chlorine atoms from the aromatic ring. nih.gov In some anaerobic environments, these intermediates can be completely degraded over extended periods. nih.gov

Degradation Kinetics and Modeling

To understand and predict the rate at which this compound degrades under various conditions, kinetic models are employed. These models provide a mathematical framework for describing the reaction rates and their dependence on different factors.

Pseudo-First Order Kinetic Models

The degradation of this compound, particularly through photocatalysis, is frequently described by a pseudo-first-order kinetic model. rsc.orgresearchgate.net This model assumes that the reaction rate is directly proportional to the concentration of the pollutant, while the concentration of other reactants (like hydroxyl radicals) remains relatively constant throughout the process. The integrated form of the pseudo-first-order rate law is often expressed as:

ln(C₀/C) = k_app * t

where C₀ is the initial concentration, C is the concentration at time t, and k_app is the apparent pseudo-first-order rate constant. Several studies have successfully fitted their experimental data for 2,4,6-trichlorophenol degradation to this model, confirming its applicability. rsc.orgresearchgate.net

Table 2: Pseudo-First-Order Rate Constants for 2,4,6-Trichlorophenol Degradation This interactive table presents reported rate constants for the degradation of 2,4,6-Trichlorophenol using different photocatalytic systems.

| Catalyst System | Initial TCP Conc. (ppm) | Rate Constant (k, min⁻¹) | Reference |

|---|---|---|---|

| Pure Ppy | 75 | 0.005 | rsc.org |

| Pure AgFeO₂ | 75 | 0.004 | rsc.org |

| 80%-Ppy/AgFeO₂ | 75 | 0.016 | rsc.org |

| 80%-Ppy/AgFeO₂ | 30 | 0.072 | rsc.org |

| 80%-Ppy/AgFeO₂ | 50 | 0.067 | rsc.org |

| 80%-Ppy/AgFeO₂ | 70 | 0.025 | rsc.org |

Inhibitory Substrate Models (e.g., Haldane Model)

In biological degradation systems, high concentrations of toxic substrates like 2,4,6-trichlorophenol can inhibit the activity of the microorganisms responsible for the degradation. The Haldane model is an inhibitory substrate model that accounts for this phenomenon. It modifies the Monod equation to include a substrate inhibition term. The model is expressed as:

μ = (μ_max * S) / (K_s + S + (S²/K_i))

where μ is the specific growth rate, μ_max is the maximum specific growth rate, S is the substrate concentration, K_s is the half-saturation constant, and K_i is the substrate inhibition constant. This model has been successfully applied to describe the kinetics of 2,4,6-trichlorophenol degradation by aerobic granules, demonstrating that while the degradation rate initially increases with substrate concentration, it begins to decrease after reaching a certain inhibitory threshold. nih.gov

Reaction Rate Dependence on Environmental Factors (e.g., Temperature, pH)

The rate of this compound degradation is highly sensitive to environmental factors such as temperature and pH.

Temperature: In biological degradation, temperature affects microbial activity. For instance, activated sludge acclimated to 28 °C showed the highest degradation activity for 2,4,6-trichlorophenol. mdpi.com At a higher temperature of 40 °C, the initial degradation rate was faster but slowed down significantly over time, suggesting potential enzyme denaturation or other inhibitory effects at elevated temperatures. mdpi.com

pH: As discussed in the context of photocatalysis, pH is a critical factor influencing reaction rates. For chemical oxidation processes, acidic conditions can be favorable. In systems using zero-valent iron (ZVI) to activate peroxides, the degradation rate of 2,4,6-TCP increased with decreasing initial pH, with optimal performance often observed at a pH around 3.2 or lower. nih.gov This is because acidic conditions promote the generation of ferrous ions from ZVI, which catalyze the decomposition of peroxides to form reactive radicals. nih.gov Conversely, in many photocatalytic systems, alkaline conditions accelerate the degradation due to the enhanced formation of hydroxyl radicals. rsc.orgresearchgate.net The photodegradation rate in the absence of a catalyst has also been observed to be faster at higher pH levels. ascelibrary.com

Elucidation of Transformation Products and Intermediate Compounds

The breakdown of this compound (2,4,6-TCP) proceeds through several stages, involving both chlorinated and dechlorinated intermediates, diols, hydroquinones, and eventually ring-cleavage products like maleylacetate and chloromaleylacetate, before complete mineralization to carbon dioxide. nih.govresearchgate.net

Identification of Chlorinated and Dechlorinated Intermediates

The initial steps in the degradation of 2,4,6-TCP often involve dechlorination. In anaerobic conditions, acclimated activated sludge has been shown to dechlorinate 2,4,6-TCP, with 2,4-dichlorophenol being a detected intermediate, though in low concentrations. nih.gov The primary products in this anaerobic pathway are 4-chlorophenol and phenol. nih.gov

Under aerobic conditions, particularly in the presence of microorganisms like Phanerochaete chrysosporium, the degradation is initiated by an oxidative dechlorination to form 2,6-dichloro-1,4-benzoquinone. nih.govresearchgate.net This is followed by reduction to 2,6-dichloro-1,4-dihydroxybenzene. nih.gov Further reductive dechlorination steps yield 2-chloro-1,4-dihydroxybenzene and subsequently 1,4-hydroquinone. nih.govresearchgate.net

In bacterial degradation, such as by Cupriavidus necator JMP134, a similar pathway is observed, starting with the hydroxylation of 2,4,6-TCP to 2,6-dichlorohydroquinone. envipath.orgnih.gov

Photocatalytic degradation has also been studied, where the attack of hydroxyl radicals on the 2,4,6-TCP molecule leads to the substitution of chloride ions. rsc.org Intermediates identified through this process include 6-chlorobenzene-1,2,4-tris(olate) and 3-chlorocyclohexan-1-olate. rsc.org

Formation of Diols and Hydroquinones

A central feature of 2,4,6-TCP degradation is the formation of various diols and hydroquinones. As mentioned, 2,6-dichloro-1,4-dihydroxybenzene (a hydroquinone) is a key intermediate in the fungal degradation pathway. nih.govresearchgate.net This is formed from the reduction of 2,6-dichloro-1,4-benzoquinone. nih.gov

The pathway continues with the formation of 2-chloro-1,4-dihydroxybenzene and 1,4-hydroquinone through successive reductive dechlorinations. nih.govresearchgate.net Another significant intermediate that can be formed is 1,2,4-trihydroxybenzene, which can arise from the hydroxylation of 1,4-hydroquinone or from the reductive dechlorination of 5-chloro-1,2,4-trihydroxybenzene. nih.gov In some bacterial pathways, 6-chlorohydroxyquinol is a key intermediate formed from the further hydroxylation of 2,6-dichlorohydroquinone. envipath.orgnih.gov

The formation of catechols, benzoquinones, and hydroxyquinones has also been noted as primary intermediaries in photocatalytic degradation processes. mdpi.com

Pathways to Maleylacetate and Chloromaleylacetate

Following the formation of hydroxylated and dechlorinated aromatic intermediates, the aromatic ring is cleaved. In the bacterial degradation pathway by Cupriavidus necator JMP134, the intermediate 6-chlorohydroxyquinol undergoes ring cleavage by a dioxygenase to form 2-chloromaleylacetate. envipath.orgnih.gov

This 2-chloromaleylacetate is then converted to maleylacetate through dechlorination and reduction by the enzyme maleylacetate reductase. envipath.org Maleylacetate is a key intermediate that can then enter central metabolic pathways. envipath.org

Mineralization Pathways

The ultimate fate of this compound in many degradation processes is complete mineralization to carbon dioxide (CO2), water, and chloride ions. nih.govunimi.it After the formation of intermediates like maleylacetate, further enzymatic reactions lead to compounds that can enter the tricarboxylic acid (TCA) cycle, such as 3-oxoadipic acid, which is formed from the reduction of maleylacetate. envipath.org

In fungal degradation, 1,2,4-trihydroxybenzene is presumed to be the final aromatic intermediate before ring cleavage and subsequent degradation to CO2. nih.gov Studies on photocatalytic degradation have also demonstrated significant mineralization, with up to 82% of the initial 2,4,6-TCP being converted to inorganic products. mdpi.com The efficiency of mineralization can be influenced by various factors, including the presence of co-substrates and the specific microbial strains or catalytic systems involved. unimi.itmdpi.com

Table of Transformation Products and Intermediates

| Compound Name | Chemical Formula | Role in Degradation Pathway | References |

| This compound | C6H2Cl3O- | Parent Compound | nih.govresearchgate.netnih.govenvipath.orgnih.govrsc.orgunimi.iturjc.es |

| 2,4-Dichlorophenol | C6H4Cl2O | Anaerobic Dechlorination Intermediate | nih.govurjc.es |

| 4-Chlorophenol | C6H5ClO | Anaerobic Dechlorination Product | nih.govurjc.es |

| Phenol | C6H6O | Anaerobic Dechlorination Product | nih.gov |

| 2,6-Dichloro-1,4-benzoquinone | C6H2Cl2O2 | Oxidative Dechlorination Product | nih.govresearchgate.netresearchgate.net |

| 2,6-Dichloro-1,4-dihydroxybenzene | C6H4Cl2O2 | Reduction Product of Benzoquinone | nih.govresearchgate.net |

| 2-Chloro-1,4-dihydroxybenzene | C6H5ClO2 | Reductive Dechlorination Product | nih.govresearchgate.net |

| 1,4-Hydroquinone | C6H6O2 | Reductive Dechlorination Product | nih.govresearchgate.netresearchgate.net |

| 2,6-Dichlorohydroquinone | C6H4Cl2O2 | Bacterial Hydroxylation Product | envipath.orgnih.govresearchgate.net |

| 6-Chlorohydroxyquinol | C6H5ClO3 | Bacterial Hydroxylation Product | envipath.orgnih.govresearchgate.net |

| 6-Chlorobenzene-1,2,4-tris(olate) | C6H2Cl(O-)3 | Photocatalytic Degradation Intermediate | rsc.org |

| 3-Chlorocyclohexan-1-olate | C6H10ClO- | Photocatalytic Degradation Intermediate | rsc.org |

| 1,2,4-Trihydroxybenzene | C6H6O3 | Key Aromatic Intermediate before Ring Cleavage | nih.govresearchgate.net |

| 5-Chloro-1,2,4-trihydroxybenzene | C6H5ClO3 | Intermediate leading to 1,2,4-Trihydroxybenzene | nih.gov |

| 2-Chloromaleylacetate | C5H3ClO4 | Ring Cleavage Product | envipath.orgnih.govresearchgate.net |

| Maleylacetate | C5H4O4 | Dechlorinated Ring Cleavage Product | envipath.orgresearchgate.net |

| 3-Oxoadipic acid | C6H8O5 | Intermediate entering Central Metabolism | envipath.org |

Environmental Fate Processes of 2,4,6 Trichlorophenolate

Adsorption and Desorption Dynamics

Adsorption to Solid Matrices (e.g., Activated Carbon, Ash, Soil Organic Matter)

2,4,6-trichlorophenolate exhibits a notable affinity for various solid matrices commonly found in the environment. Activated carbon, in particular, has demonstrated significant adsorption capacity for this compound. jksus.org Studies have shown that the high molecular weight and low solubility of 2,4,6-trichlorophenol (B30397) contribute to its ready adsorption onto activated carbon. jksus.org The rate of adsorption is often rapid, even at lower concentrations, due to the high affinity between the compound and the surface of the activated carbon. jksus.org

Ash, a byproduct of biomass combustion, also serves as an effective adsorbent for this compound. nih.govresearchgate.net The adsorption process onto ash has been characterized as nonlinear. nih.govresearchgate.net Similarly, soil organic matter plays a crucial role in the adsorption of this compound in terrestrial environments, with the compound showing moderate adsorption to organic matter. tpsgc-pwgsc.gc.ca The extent of this adsorption influences its mobility and bioavailability in the soil.

Adsorption Isotherms (e.g., Langmuir, Freundlich)

To quantify the adsorption capacity of different materials for this compound, researchers employ various isotherm models. The Langmuir and Freundlich models are among the most commonly used.

The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. Studies on the adsorption of 2,4,6-trichlorophenol onto activated carbon have shown that the experimental data fits the Langmuir model well, indicating a favorable adsorption process. jksus.org This model is also applicable to the sorption of this compound to lipid membranes. nih.gov

The Freundlich isotherm , on the other hand, is an empirical model that describes multilayer adsorption on a heterogeneous surface. The adsorption of 2,4,6-trichlorophenol onto ash has been successfully described by the Freundlich equation. nih.govresearchgate.net This suggests that the surface of the ash is heterogeneous, with different sites having varying adsorption energies.

The choice of isotherm model depends on the specific adsorbent and the experimental conditions. Both models provide valuable parameters for understanding and predicting the extent of adsorption.

Adsorption Kinetics and Equilibrium Modeling

The rate at which this compound is adsorbed onto a solid matrix is described by adsorption kinetics. Understanding the kinetics is essential for designing efficient water treatment systems.

Research has shown that the adsorption of 2,4,6-trichlorophenol onto both activated carbon and ash reaches equilibrium relatively quickly. jksus.orgresearchgate.net For ash, apparent equilibrium was reached within three days. researchgate.net Kinetic studies often employ pseudo-first-order and pseudo-second-order models to describe the adsorption process. The adsorption of 2,4,6-trichlorophenol onto ash was found to be well-fitted by a pseudo-second-order kinetic model, which suggests that the rate-limiting step may be chemisorption involving valence forces through sharing or exchange of electrons. nih.govresearchgate.net Similarly, a study on activated carbon derived from flamboyant pod bark also found the pseudo-second-order model to best describe the adsorption kinetics of 2,4,6-trichlorophenol. indexcopernicus.com

Equilibrium modeling, often using the isotherm models mentioned previously, provides insights into the maximum adsorption capacity and the affinity of the adsorbent for this compound. For instance, the adsorption capacity of activated carbon for 2,4,6-trichlorophenol was determined to be 457.9 mg/g at 30 °C. jksus.org

Influence of Metal Ions on Adsorption and Desorption (e.g., Ag+, Zn2+, Al3+)

The presence of metal ions in the environment can significantly influence the adsorption and desorption of this compound. The nature and charge of the metal ion play a crucial role in these interactions.

A study investigating the effect of Ag+, Zn2+, and Al3+ on the adsorption of 2,4,6-trichlorophenol onto ash revealed contrasting effects. nih.govresearchgate.net

Ag+: The presence of silver ions (Ag+) was found to promote the adsorption of 2,4,6-trichlorophenol. nih.govresearchgate.net This enhancement is attributed to Ag+'s ability to bind with aromatic organic compounds containing π-electrons and its capacity to reduce the competitive adsorption of water molecules on the ash surface. nih.govresearchgate.net

Zn2+ and Al3+: In contrast, zinc (Zn2+) and aluminum (Al3+) ions reduced the adsorption of 2,4,6-trichlorophenol onto ash. nih.govresearchgate.net This suppression is likely due to the partial overlapping of adsorption groups for both the metal ions and the organic compound. nih.govresearchgate.net Aluminum ions exhibited a stronger inhibitory effect than zinc ions, which can be explained by their higher binding capacity and larger hydrated ionic radius. nih.govresearchgate.net

These findings highlight the complex interplay between organic pollutants and metal ions in environmental systems, which can alter the fate and transport of compounds like this compound.

Desorption Hysteresis Phenomena

Desorption hysteresis is a phenomenon where the desorption of a compound from a solid matrix does not follow the same path as its adsorption, resulting in a portion of the compound being irreversibly bound. This has significant implications for the long-term persistence and release of contaminants in the environment.

The desorption of 2,4,6-trichlorophenol from ash has been shown to exhibit obvious hysteresis. nih.govresearchgate.net This indicates that a fraction of the adsorbed this compound is not easily released back into the solution phase. Interestingly, the presence of metal ions (Ag+, Zn2+, and Al3+) was found to make the desorption process less hysteretic. nih.govresearchgate.net This suggests that the interaction of these metal ions with the ash surface and the organic compound can alter the binding mechanisms and facilitate the release of this compound. The quantification of desorption hysteresis is often done using a hysteresis index. msu.edu

Mobility and Transport in Environmental Systems

The mobility and transport of this compound in the environment are largely dictated by its partitioning between the solid, aqueous, and air phases. Its physicochemical properties, such as water solubility and vapor pressure, along with its adsorption characteristics, determine its movement through soil, water, and air.

Once dissolved in water, this compound can be transported over significant distances. In soil, its mobility is influenced by its moderate adsorption to organic matter. tpsgc-pwgsc.gc.ca While this adsorption can retard its movement, the dissolved portion can still leach into groundwater or be carried by surface runoff into waterways. tpsgc-pwgsc.gc.ca The pKa of 2,4,6-trichlorophenol is 6.23, meaning that in environments with a pH above this value, it will exist predominantly in its anionic (phenolate) form. nih.gov Anions generally exhibit lower adsorption to soils containing organic carbon and clay compared to their neutral counterparts, which can increase their mobility. nih.gov

The transport of this compound is also affected by volatilization from water surfaces. tpsgc-pwgsc.gc.ca However, the anionic form is not expected to volatilize. nih.gov The movement of contaminants in the subsurface is a complex process influenced by advection (transport with the bulk flow of water) and dispersion (spreading of the contaminant plume). epa.gov Understanding these transport mechanisms is critical for predicting the extent of contamination and for designing effective remediation strategies for sites impacted by this compound.

Transport in Soil and Groundwater

The movement of this compound through soil and into groundwater is a critical aspect of its environmental impact. When present in soil, 2,4,6-trichlorophenol, the precursor to the phenolate (B1203915), dissolves at a moderate rate. tpsgc-pwgsc.gc.ca Once dissolved, it has the potential to reach the groundwater table or enter waterways. tpsgc-pwgsc.gc.ca The mobility of the compound is influenced by its tendency to adsorb to organic matter in the soil, a process that is considered moderate. tpsgc-pwgsc.gc.ca This adsorption can slow its transport, and after the primary source of contamination is removed, the adsorbed phase can act as a long-term secondary source, slowly releasing the compound into the gaseous or dissolved state. tpsgc-pwgsc.gc.ca

The transport and sorption behavior are significantly affected by the composition of the soil. Humic acids and clays (B1170129) are key soil components that influence the sorption and desorption of organic contaminants like 2,4,6-trichlorophenol. nih.gov Studies have shown that the amount of 2,4,6-trichlorophenol adsorbed by commercial humic acid is nearly double that of humic acid extracted from soil. nih.gov Clay minerals also play a crucial role, with K+-illite and Ca2+-illite adsorbing more of the compound than K+- and Ca2+-montmorillonite. nih.gov Generally, K+ clays are more effective at adsorbing 2,4,6-trichlorophenol than Ca2+ clays. nih.gov The presence of humic acids modifies the sorption capacity of clays, generally increasing the amount of 2,4,6-trichlorophenol that can be adsorbed. nih.gov

The presence of other contaminants, such as heavy metals, can also influence the transport of this compound. For instance, lead has been found to significantly decrease the sorption of 2,4,6-trichlorophenol onto soil and peat. nih.gov This is attributed to lead accelerating the aggregation of colloids, which can cover sorption sites and reduce pore sizes, and also competing with the phenolate for binding sites on organic matter and clay minerals. nih.gov

Once in the groundwater, the resulting dissolved plume of this compound can be relatively large. tpsgc-pwgsc.gc.ca The mobility of the compound in the subsurface is also dependent on its speciation, which is influenced by pH. nih.govepa.gov The anionic form, this compound, is generally more mobile than the neutral 2,4,6-trichlorophenol. nih.govnih.govechemi.com

Soil and Groundwater Transport Parameters for 2,4,6-Trichlorophenol

| Parameter | Value | Reference |

|---|---|---|

| Log Koc (Organic Carbon-Water Partition Coefficient) | 1.7 - 3.3 | tpsgc-pwgsc.gc.ca |

Volatilization Rates and Significance

Volatilization is another important process affecting the environmental distribution of this compound's conjugate acid, 2,4,6-trichlorophenol. At 20°C, 2,4,6-trichlorophenol is a solid with very low volatility. tpsgc-pwgsc.gc.ca However, once dissolved in water, it can slowly volatilize. tpsgc-pwgsc.gc.ca

The significance of volatilization is determined by the Henry's Law constant, which relates the partial pressure of a compound in the air to its concentration in water. A higher Henry's Law constant indicates a greater tendency for a compound to volatilize from water. For the neutral form of 2,4,6-trichlorophenol, the Henry's Law constant indicates that volatilization from water surfaces is an expected fate process. nih.gov However, the rate of volatilization is influenced by environmental conditions. The volatilization half-life from a model river is estimated to be 20 days, while from a model lake, it is estimated to be 150 days. nih.gov

Volatilization Parameters for 2,4,6-Trichlorophenol

| Parameter | Value | Reference |

|---|---|---|

| Henry's Law Constant | 4.2 x 10-6 atm·m3/mol | nih.gov |

| Henry's Law Constant | 9 x 10-8 atm·m3/mol | tpsgc-pwgsc.gc.ca |

| Volatilization Half-life (Model River) | 20 days | nih.gov |

| Volatilization Half-life (Model Lake) | nih.gov |

Speciation and Aqueous Complexation in Environmental Media

The chemical form, or speciation, of this compound in the environment is a primary determinant of its behavior, including its solubility and interaction with other chemical species.

pH-Dependent Speciation and Its Impact on Solubility

The speciation of 2,4,6-trichlorophenol is highly dependent on the pH of the surrounding medium. nih.gov As a weak acid, it exists in equilibrium between its neutral form (2,4,6-trichlorophenol) and its anionic form (this compound). The pKa of 2,4,6-trichlorophenol is approximately 6.23. nih.gov This means that at a pH of 6.23, the concentrations of the neutral and anionic forms are equal. At pH values below the pKa, the neutral form predominates, while at pH values above the pKa, the anionic form is more abundant.

pH-Dependent Properties of 2,4,6-Trichlorophenol

| Parameter | Value | Reference |

|---|---|---|

| pKa | 6.23 | nih.gov |

| Water Solubility (2,4,6-trichlorophenol) | 500 mg/L at 25°C | nih.gov |

| Water Solubility (2,4,6-trichlorophenol) | 0.8 g/L | chemicalbook.com |

Formation of Aqueous Metal Complexes with Trichlorophenolate

In aquatic systems, this compound can form complexes with dissolved metal ions. This complexation can significantly affect the transport and fate of both the phenolate and the metal. Research has shown that this compound forms aqueous complexes with several metal ions, including cadmium (Cd), lead (Pb), and copper (Cu). researchgate.netgeologyscience.ruresearchgate.net

Experimental studies have determined the stability constants for these metal-trichlorophenolate complexes. The formation of these complexes is interpreted in terms of a single 1:1 complex in each system (e.g., Cd(TCP)+, Pb(TCP)+, Cu(TCP)+). researchgate.netresearchgate.net The log stability constants for these complexes indicate the strength of the interaction, with higher values signifying more stable complexes. For example, the log stability constant for the Cu(TCP)+ complex is significantly higher than those for the Cd(TCP)+ and Pb(TCP)+ complexes, indicating a stronger association between copper and this compound. researchgate.netresearchgate.net

The formation of these aqueous metal complexes can have profound implications for the environmental mobility of both the metal and the organic contaminant. researchgate.netresearchgate.net For example, complexation can increase the apparent solubility of a metal that might otherwise precipitate out of solution, or it can alter the sorption behavior of the trichlorophenolate onto sediments and soils. The presence of metals like copper has been shown to suppress the sorption of 2,4,6-trichlorophenol on certain materials. researchgate.net Transition metals such as iron(III), cobalt(II), nickel(II), copper(I), silver(I), zinc, and mercury(II) are also known to form complexes with chlorophenolates.

Log Stability Constants of 1:1 Aqueous Metal-Trichlorophenolate Complexes at 25°C

| Complex | Log Stability Constant (± 2σ) | Reference |

|---|---|---|

| Cd(TCP)+ | 2.5 ± 0.3 | researchgate.netresearchgate.net |

| Pb(TCP)+ | 3.0 ± 0.5 | researchgate.netresearchgate.net |

| Cu(TCP)+ | 4.9 ± 0.4 | researchgate.netresearchgate.net |

Ecotoxicological Studies of 2,4,6 Trichlorophenolate Non Human Biota

Impact on Aquatic Biota

Daphnia, a genus of small planktonic crustaceans, are a critical component of many freshwater ecosystems, serving as a primary food source for larger organisms. The population dynamics of Daphnia magna are significantly impacted by the presence of 2,4,6-trichlorophenolate.

In a short-term experiment conducted in experimental pond compartments, a single dose of 5 mg/L of 2,4,6-trichlorophenol (B30397) led to a rapid decline in the Daphnia concentration, reaching zero after approximately eight days. osti.gov This demonstrates the acute toxicity of the compound to these crustaceans.

Laboratory studies have further quantified the toxicity of 2,4,6-trichlorophenol to Daphnia magna. The 48-hour median effective concentration (EC50) for swimming inhibition has been reported as 1,170 µg/L. env.go.jp Other studies have reported 48-hour EC50 values for immobilization ranging from 0.30 - 1.30 mg/L to 3.4 mg/L. sigmaaldrich.comfujifilm.com The toxicity ranking of three single chlorophenols to Daphnia magna was determined to be pentachlorophenol (B1679276) > 2,4-dichlorophenol (B122985) > 2,4,6-trichlorophenol. nih.gov

Chronic exposure to lower concentrations also has a significant impact on the reproductive capabilities of Daphnia magna. A 21-day no-observed-effect concentration (NOEC) for reproductive inhibition has been established at 500 µg/L. env.go.jp

Interactive Data Table: Toxicity of this compound to Daphnia magna

| Endpoint | Species | Concentration | Duration | Effect | Source |

| Population Decline | Daphnia | 5 mg/L | 8 days | Concentration reduced to zero | osti.gov |

| EC50 (Swimming Inhibition) | Daphnia magna | 1,170 µg/L | 48 hours | - | env.go.jp |

| EC50 (Immobilization) | Daphnia magna | 0.30 - 1.30 mg/L | 48 hours | - | sigmaaldrich.com |

| EC50 (Immobilization) | Daphnia magna | 3.4 mg/L | 48 hours | - | fujifilm.com |

| NOEC (Reproduction) | Daphnia magna | 500 µg/L | 21 days | - | env.go.jp |

In the same experimental pond study mentioned previously, the introduction of 5 mg/L of 2,4,6-trichlorophenol resulted in a decrease in autotrophic phytoplankton, including blue-algae and diatoms. osti.gov This indicates a direct inhibitory effect on these microorganisms.

More specific laboratory studies have quantified the toxicity to various phytoplankton species. For the green algae Pseudokirchneriella subcapitata, the 96-hour EC50 for growth inhibition was found to be 820 µg/L. env.go.jp For another green algae, Scenedesmus subspicatus, the EC50 for decreased photosynthesis was reported as 279,000 µg/L over a period of 49-79 minutes. nih.gov

Studies on the blue-green algae Chlorella pyrenoidosa have shown that 2,4,6-trichlorophenol at concentrations greater than 2.5 mg/L seriously affects chlorophyll (B73375) synthesis. epa.gov While specific data for this compound on the diatom Skeletonema costatum is limited, the related compound 2,4,5-trichlorophenol (B144370) has a reported 96-hour EC50 of 890 µg/L for decreased chlorophyll A concentration and 960 µg/L for cell density reduction. nih.gov

Interactive Data Table: Toxicity of this compound to Autotrophic Phytoplankton

| Species | Type | Concentration | Duration | Effect | Source |

| Blue-algae and Diatoms | - | 5 mg/L | - | Decrease in population | osti.gov |

| Pseudokirchneriella subcapitata | Green Algae | 820 µg/L | 96 hours | EC50 (Growth Inhibition) | env.go.jp |

| Scenedesmus subspicatus | Green Algae | 279,000 µg/L | 49-79 min | EC50 (Decreased Photosynthesis) | nih.gov |

| Chlorella pyrenoidosa | Blue-green Algae | > 2.5 mg/L | - | Serious effect on chlorophyll synthesis | epa.gov |

The presence of certain organisms can act as indicators of environmental contamination. In the case of this compound, a shift in the microbial community has been observed.

The experimental pond study that administered a 5 mg/L dose of 2,4,6-trichlorophenol documented a continuous increase in contamination indicators such as flagellates and other microorganisms. osti.gov This suggests that while the compound is toxic to some organisms like Daphnia and certain phytoplankton, it may create conditions favorable for the proliferation of more tolerant, and often less desirable, species. This shift in the microbial community structure is a significant indicator of ecological imbalance.

The biological effects of this compound can lead to significant secondary impacts on the physicochemical properties of the aquatic system, most notably the dissolved oxygen concentration.

The same experimental pond study that treated a compartment with 5 mg/L of 2,4,6-trichlorophenol observed a significant decrease in oxygen concentration. osti.gov This is considered a secondary effect resulting from the changed balance between autotrophic (oxygen-producing) and heterotrophic (oxygen-consuming) populations. osti.gov The decline in photosynthetic phytoplankton reduces the primary source of dissolved oxygen, while the increase in heterotrophic microorganisms, which consume oxygen during decomposition of dead organic matter (such as the deceased Daphnia and phytoplankton), further depletes the available oxygen.

Advanced Analytical Methodologies in 2,4,6 Trichlorophenolate Research

Spectroscopic Techniques

Spectroscopy plays a pivotal role in the study of 2,4,6-trichlorophenolate, offering insights from degradation monitoring to detailed structural and surface analysis.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for identifying the array of intermediate compounds formed during the degradation of 2,4,6-TCP. This technique separates complex mixtures and provides mass information for each component, enabling the elucidation of degradation pathways.

In studies of 2,4,6-TCP degradation, LC-MS analysis has revealed the formation of various intermediates. For instance, during sonophotocatalytic degradation, intermediates with m/z values of 151, 133, 130, 112, 108, 100, 76, and 73 have been detected. rsc.org These fragments suggest that the degradation proceeds through the substitution of chloride ions with hydroxyl groups, initiated by the attack of hydroxyl radicals. rsc.org The process often involves the formation of diols as end products. rsc.orgresearchgate.netrsc.org

Another study on direct photooxidation identified intermediates such as 2,6-dichloro-1,4-benzoquinone, 3,5-dichloro-2-hydroxy-1,4-benzoquinone, and 2,6-dichlorohydroxyquinone, with evidence also pointing to the formation of 3,5-dichlorobenzene-1,2-diol and 3,5-dichloro-1,2-benzoquinone. researchgate.net The analysis of prochloraz (B1679089) and its metabolites, which contain the 2,4,6-trichlorophenyl moiety, also utilizes LC-MS/MS. eurl-pesticides.eu This is complicated by in-source fragmentation of some metabolites to 2,4,6-TCP, necessitating careful chromatographic separation. eurl-pesticides.eu

Table 1: Selected 2,4,6-TCP Degradation Intermediates Identified by LC-MS

| Intermediate Compound | m/z Value | Degradation Process |

| 6-chlorobenzene-1,2,4-tris(olate) | 157 | Sonophotocatalysis rsc.org |

| 3-chlorocyclohexan-1-olate | 133 | Sonophotocatalysis rsc.org |

| 2,6-dichloro-1,4-benzoquinone | Not specified | Direct Photooxidation researchgate.net |

| 3,5-dichloro-2-hydroxy-1,4-benzoquinone | Not specified | Direct Photooxidation researchgate.net |

| 2,6-dichlorohydroxyquinone | Not specified | Direct Photooxidation researchgate.net |

Gas chromatography-mass spectrometry (GC/MS) is a cornerstone for the identification of volatile and semi-volatile metabolites of 2,4,6-TCP. It is frequently used to analyze the products of microbial degradation and other transformation processes. nih.govtandfonline.com

The common approach for analyzing 2,4,6-TCP by GC involves derivatization to improve its chromatographic behavior, as it is a highly polar molecule. mdpi.com However, a novel method combines microbial conversion of 2,4,6-TCP to the more volatile 2,4,6-trichloroanisole (B165457) (TCA) followed by headspace solid-phase microextraction (HS-SPME) and GC/MS analysis. mdpi.com This method has achieved a low limit of detection of 5.2 ng/L. mdpi.com

In the study of fungal degradation of 2,4,6-TCP by Phanerochaete chrysosporium, GC/MS was used to identify acetylated derivatives of the degradation products. nih.gov This allowed for the identification of metabolites such as 2,6-dichloro-1,4-dihydroxybenzene and 2,6-dichloro-4-methoxyphenol. nih.gov Similarly, in an electrochemical oxidation-reduction system, GC/MS analysis identified reductive dechlorination products like 2,6-dichlorophenol (B41786) and phenol (B47542), as well as oxidation products such as 3,5-dichlorocatechol. tandfonline.com

It is important to note that during GC analysis, 2,4,6-TCP and its metabolites can partially degrade to 2,4,6-TCP in the injector port, which can lead to overestimation if not properly accounted for. eurl-pesticides.eueurl-pesticides.eu

Table 2: Metabolites of 2,4,6-TCP Identified by GC/MS

| Metabolite | Identification Method | Reference |

| 2,6-dichloro-1,4-benzoquinone | Comparison with standards | nih.gov |

| 2,6-dichloro-1,4-dihydroxybenzene | Comparison with standards | nih.gov |

| 2,6-dichloro-4-methoxyphenol | Comparison with standards | nih.gov |

| 5-chloro-1,2,4-trihydroxybenzene | Comparison with standards | nih.gov |

| 1,2,4-trihydroxybenzene | Comparison with standards | nih.gov |

| 1,4-hydroquinone | Comparison with standards | nih.gov |

| 2,6-dichlorophenol | GC-MS analysis | tandfonline.com |

| Phenol | GC-MS analysis | tandfonline.com |

| 3,5-dichlorocatechol | GC-MS analysis | tandfonline.com |

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in 2,4,6-TCP and for characterizing the materials used in its removal or degradation. rsc.orgnih.gov By analyzing the absorption of infrared radiation, FT-IR provides a molecular fingerprint.

In studies involving adsorbents for 2,4,6-TCP, FT-IR spectra of materials like raw and chemically modified date palm stone biomass have been analyzed before and after adsorption. ncsu.eduresearchgate.net These analyses revealed the involvement of hydroxyl (–OH), C–H, C=O, and C-O functional groups in the binding of 2,4,6-TCP. ncsu.edu For instance, a broad peak around 3425 cm⁻¹ indicates the stretching vibration of hydroxyl groups. ncsu.edu

FT-IR is also used to confirm the formation of composite materials, such as polypyrrole/AgFeO₂ nanohybrids, used as photocatalysts for 2,4,6-TCP degradation. rsc.org The spectra can confirm the polymerization of pyrrole (B145914) and the successful creation of the nanohybrid. rsc.org Similarly, in the synthesis of molecularly imprinted polymers for the selective removal of 2,4,6-TCP, FT-IR is used to characterize the polymer structure, identifying key bonds like O-H, C=O, and C-O stretching vibrations. researchgate.net

Table 3: Characteristic FT-IR Bands in 2,4,6-TCP Related Research

| Wavenumber (cm⁻¹) | Assignment | Application | Reference |

| ~3436-3466 | O-H stretching | Characterization of molecularly imprinted polymers | researchgate.net |

| ~3425 | O-H stretching | Analysis of adsorbent biomass | ncsu.edu |

| ~2929 | C-H stretching of methyl groups | Analysis of adsorbent biomass | ncsu.edu |

| ~1736 | C=O stretching (carbonyls) | Analysis of adsorbent biomass | ncsu.edu |

| ~1722 | C=O stretching of carboxyl | Characterization of molecularly imprinted polymers | researchgate.net |

UV-Visible (UV-Vis) spectroscopy is a straightforward and effective method for monitoring the degradation of 2,4,6-TCP in aqueous solutions. rsc.orgmdpi.com The technique relies on the principle that 2,4,6-TCP absorbs light in the UV region of the electromagnetic spectrum.

The degradation of 2,4,6-TCP can be tracked by measuring the decrease in its characteristic absorption peak over time. rsc.org For 2,4,6-TCP, absorption peaks are typically observed at around 242 nm and 310 nm. rsc.orgmdpi.com The decrease in the intensity of these peaks is directly proportional to the decrease in the concentration of 2,4,6-TCP, allowing for the calculation of degradation efficiency and the study of reaction kinetics. rsc.orgmdpi.com For example, in the photocatalytic degradation using polypyrrole/AgFeO₂ nanohybrids, UV-Vis spectroscopy showed a 99.6% degradation of 2,4,6-TCP within 120 minutes. rsc.org

UV-Vis spectroscopy is also used to determine the effect of various experimental parameters, such as pH and catalyst concentration, on the degradation rate. rsc.org Studies have shown that degradation efficiency can be higher in basic media compared to acidic media. rsc.org

Table 4: UV-Vis Absorption Maxima for 2,4,6-Trichlorophenol (B30397)

| Wavelength (λmax) | Application | Reference |

| 242 nm | Degradation monitoring | rsc.org |

| 310 nm | Degradation monitoring | rsc.orgrsc.orgmdpi.com |

| 290 nm | Concentration measurement by HPLC | nih.gov |

| 280 nm, 289 nm | In 0.1 N HCl | nih.gov |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. cern.chcnrs.frresearchgate.net It is particularly useful in 2,4,6-TCP research for characterizing the surfaces of catalysts and adsorbents. rsc.orgresearchgate.net

XPS provides detailed information about the chemical environment of atoms on the surface of a material, which is crucial for understanding catalytic mechanisms. cnrs.fr In the study of polypyrrole/AgFeO₂ nanohybrids used for 2,4,6-TCP degradation, XPS confirmed the polymerization of pyrrole and the formation of the nanohybrids. rsc.org Similarly, for vanadium selenide/reduced graphene oxide nanocomposites used as an electrocatalyst for 2,4,6-TCP detection, XPS was employed for in-depth surface and morphological characterization. nih.gov

The technique can identify the oxidation states of elements on a catalyst's surface, which can influence its reactivity. cnrs.fr For example, in the study of Pd/rGO catalysts for the electrochemical oxidation of 2,4,6-TCP, XPS revealed that a higher-valent Pd promoted the degradation process. researchgate.net

Table 5: Applications of XPS in this compound Research

| Application | Material | Findings | Reference |

| Confirmation of nanohybrid formation | Polypyrrole/AgFeO₂ | Confirmed polymerization of pyrrole. | rsc.org |

| Surface characterization | Vanadium selenide/reduced graphene oxide | In-depth surface and morphological analysis. | nih.gov |

| Determination of oxidation state | Pd/rGO catalyst | Higher-valent Pd enhanced electrochemical oxidation. | researchgate.net |

| Surface composition analysis | γ-MnO₂/NF catalyst | Characterized Mn 2p spectra before and after reaction. | hep.com.cn |

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive analytical technique that enhances Raman scattering by molecules adsorbed on rough metal surfaces. It has emerged as a promising method for the rapid and ultrasensitive detection of various analytes, including 2,4,6-TCP.

A SERS-based method has been developed for the simultaneous and rapid detection of polychlorinated phenols, including a close structural analog of 2,4,6-TCP, using aggregated silver nanoparticles as the substrate. nih.gov While this study focused on 2,4,5-trichlorophenol (B144370), the principle is applicable to 2,4,6-TCP. The technique can achieve low limits of detection, for instance, 0.09 mg L⁻¹ for 2,4,5-TCP. nih.gov

The high sensitivity of SERS makes it suitable for trace analysis. For example, an ultra-sensitive SERS-based system has been reported for the detection of 2,4,6-trinitrotoluene (B92697) (TNT), demonstrating the potential of this technique for detecting structurally related nitro- and chloro-aromatic compounds. rsc.org Furthermore, electrochemical biosensors utilizing hemin (B1673052) have been developed for the detection of 2,4,6-TCP, and SERS has been used in conjunction with hemin for the detection of other molecules, suggesting potential for SERS-based biosensors for 2,4,6-TCP. frontiersin.org

X-ray Photoelectron Spectroscopy (XPS) for Surface Characterization

Microscopic and Imaging Techniques

Microscopic techniques are fundamental in visualizing the morphology and structure of materials at the nanoscale, which is crucial for understanding their functional properties.

Transmission Electron Microscopy (TEM) is an indispensable tool for characterizing the size, shape, and dispersion of nanoparticles within a composite material. In research involving the degradation of 2,4,6-trichlorophenol (2,4,6-TCP), TEM has been employed to study the morphology of nanohybrids such as polypyrrole/AgFeO2 (Ppy/AgFeO2). rsc.orgrsc.org These studies reveal how the loading of a conducting polymer like polypyrrole onto a semiconductor like AgFeO2 influences the structure of the resulting nanohybrid. For instance, TEM analysis has shown that higher loading percentages of polypyrrole can lead to the formation of intense clusters within the AgFeO2 matrix. rsc.org This technique provides direct visual evidence of the nanostructure, which is essential for correlating the material's physical form with its photocatalytic activity. rsc.orgrsc.org The characterization of such nanohybrids is a key step in developing effective photocatalysts for breaking down persistent organic pollutants like 2,4,6-trichlorophenol. rsc.orgrsc.orgresearchgate.net

Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray (EDX) spectroscopy is a powerful technique for examining the surface topography and elemental composition of materials. surfacesciencewestern.comscispace.com SEM provides high-resolution images with excellent depth of field, allowing for a detailed view of the material's surface features. surfacesciencewestern.com The accompanying EDX analysis identifies the elemental makeup of the sample by detecting the characteristic X-rays emitted when the surface is bombarded with electrons. surfacesciencewestern.combmfwf.gv.at This combined approach is invaluable in the study of materials related to this compound, such as conducting and crosslinked polymers synthesized from potassium this compound. metu.edu.tr SEM-EDX can confirm the morphology and elemental distribution within these polymers, providing crucial data for understanding their synthesis and potential applications. metu.edu.trjournalajr2p.com The technique is considered relatively non-destructive and is often used to get a comprehensive overview of a material's surface characteristics. surfacesciencewestern.com

Transmission Electron Microscopy (TEM) for Nanohybrid Characterization

Chromatographic and Separation Techniques

Chromatographic methods are essential for separating, identifying, and quantifying the components of a mixture.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and its degradation products. This method allows for the separation of complex mixtures with high resolution and sensitivity. In the context of this compound research, HPLC is used to monitor the concentration of the parent compound during degradation studies. rsc.org For instance, in photocatalytic degradation experiments, aliquots of the reaction mixture are taken at regular intervals and analyzed by HPLC to determine the remaining concentration of 2,4,6-trichlorophenol. rsc.orgrsc.org

Specific HPLC methods have been developed for the analysis of 2,4,6-trichlorophenol sodium salt using reverse-phase columns. sielc.com These methods often employ a mobile phase consisting of acetonitrile (B52724) and water, with an acid like phosphoric or formic acid. sielc.com The detection is typically carried out using a UV detector. sielc.com The versatility of HPLC also allows for its use in analyzing related compounds and potential metabolites in various matrices. nih.govnih.gov

| Analyte | Column Type | Mobile Phase | Detection | Application |

|---|---|---|---|---|

| 2,4,6-Trichlorophenol sodium salt | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | UV | Separation and Analysis sielc.com |

| 2,4,6-Trichloroanisole (metabolite of 2,4,6-Trichlorophenol) | Newcrom R1 (Mixed-Mode) | Acetonitrile, Water (no buffer) | UV at 210 nm | Retention and Analysis sielc.com |

| 2,4,6-Trichlorophenol | Not specified | Acetonitrile, Water with 0.1% Formic Acid | UV at 310 nm | Monitoring degradation rsc.orgrsc.org |

Thermal Analysis (e.g., Thermogravimetric Analysis - TGA)

Thermogravimetric Analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature. metu.edu.tr This analysis provides information about the thermal stability and composition of materials. In the study of nanohybrids developed for the degradation of 2,4,6-trichlorophenol, TGA is used to confirm the loading percentage of different components. rsc.orgrsc.orgresearchgate.net For example, in Ppy/AgFeO2 nanohybrids, TGA can determine the weight loss at specific temperatures, which corresponds to the amount of polypyrrole present in the composite. rsc.orgrsc.org This information is critical for correlating the composition of the nanohybrid with its photocatalytic efficiency. rsc.orgresearchgate.net TGA has also been applied to study the thermal degradation of polymers synthesized from potassium this compound. metu.edu.tr

| Material | Temperature (°C) | Weight Loss (%) | Finding |

|---|---|---|---|

| Pure Polypyrrole (Ppy) | 840 | 50.2 | Baseline thermal stability of the polymer. rsc.orgrsc.org |

| Pure AgFeO2 | 840 | 1 | Excellent thermal stability of the semiconductor. rsc.orgresearchgate.net |

| 20%-Ppy/AgFeO2 Nanohybrid | 840 | 10.5 | Confirmation of 20% Ppy loading. rsc.orgrsc.org |

| 60%-Ppy/AgFeO2 Nanohybrid | 840 | 32.2 | Confirmation of 60% Ppy loading. rsc.orgrsc.org |

| 80%-Ppy/AgFeO2 Nanohybrid | 840 | 38.6 | Confirmation of 80% Ppy loading. rsc.orgrsc.org |

X-ray Diffraction (XRD) for Material Crystallinity and Structure

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the crystallographic structure of a material. sci-hub.se It provides information on the crystal phases, lattice parameters, and crystallite size. In the context of this compound research, XRD is crucial for characterizing the materials used in its degradation. For instance, in the study of Ppy/AgFeO2 nanohybrids, XRD analysis confirmed the high crystallinity of the material and revealed the presence of mixed 2H and 3R polytype structures of AgFeO2 upon nanohybrid formation. rsc.orgrsc.org This structural information is vital for understanding the photocatalytic mechanism. XRD has also been employed to characterize conducting and crosslinked polymers derived from potassium this compound and to study the impact of treatments on the crystal structure of related dichlorophenols. metu.edu.trresearchgate.netresearchgate.net

Biochemical and Molecular Methods

Biochemical and molecular approaches are crucial for understanding the intricate interactions of this compound at the molecular and community levels. Techniques such as Isothermal Titration Calorimetry (ITC) and metagenomic analysis have become indispensable tools for researchers.

Isothermal Titration Calorimetry (ITC) for Binding Studies

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to measure the thermodynamics of binding interactions in solution. japtamers.co.uk It directly measures the heat released or absorbed during a binding event, providing a comprehensive thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). harvard.edumalvernpanalytical.com This label-free method is advantageous as it allows for the study of molecules in their native state. malvernpanalytical.com